molecular formula C15H16BrNS B14531631 1-[(5-Bromo-2-phenylthiophen-3-yl)methyl]pyrrolidine CAS No. 62403-37-6

1-[(5-Bromo-2-phenylthiophen-3-yl)methyl]pyrrolidine

Cat. No.: B14531631
CAS No.: 62403-37-6
M. Wt: 322.3 g/mol
InChI Key: YHLBODCPHFZYQZ-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-phenylthiophen-3-yl)methyl]pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a thiophene ring substituted with a bromine atom and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromo-2-phenylthiophen-3-yl)methyl]pyrrolidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromo-2-phenylthiophen-3-yl)methyl]pyrrolidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups in place of the bromine atom .

Scientific Research Applications

1-[(5-Bromo-2-phenylthiophen-3-yl)methyl]pyrrolidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-phenylthiophen-3-yl)methyl]pyrrolidine involves its interaction with molecular targets and pathways. The pyrrolidine ring and thiophene ring contribute to the compound’s ability to bind to specific proteins or enzymes, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Bromo-2-phenylthiophen-3-yl)methyl]pyrrolidine is unique due to its specific combination of a pyrrolidine ring, a thiophene ring, and a bromine atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

62403-37-6

Molecular Formula

C15H16BrNS

Molecular Weight

322.3 g/mol

IUPAC Name

1-[(5-bromo-2-phenylthiophen-3-yl)methyl]pyrrolidine

InChI

InChI=1S/C15H16BrNS/c16-14-10-13(11-17-8-4-5-9-17)15(18-14)12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11H2

InChI Key

YHLBODCPHFZYQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=C(SC(=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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